

Application Notes and Protocols for the HPLC Separation of Fosmanogepix Tautomers

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Compound of Interest

Compound Name: Fosmanogepix (tautomerism)

Cat. No.: B14748620

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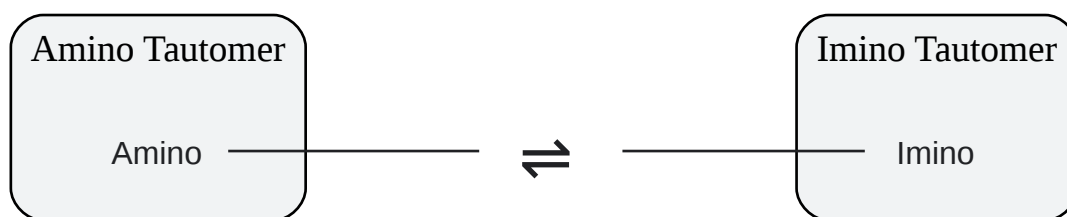
Introduction

Fosmanogepix is an innovative antifungal prodrug that is converted in vivo to its active moiety, manogepix. As a first-in-class inhibitor of the fungal enzyme Gwt1, it represents a significant advancement in the treatment of invasive fungal infections. The chemical structure of Fosmanogepix, which incorporates both a 2-aminopyridine and an isoxazole ring, allows for the existence of tautomeric forms. Tautomers are structural isomers that are in dynamic equilibrium and can exhibit different physicochemical properties, potentially impacting solubility, stability, and bioavailability.

The effective separation and quantification of these tautomers are crucial for ensuring the quality, consistency, and efficacy of the drug product. This document provides detailed application notes and protocols for two distinct High-Performance Liquid Chromatography (HPLC) methods designed for the separation of Fosmanogepix tautomers.

Potential Tautomeric Forms of Fosmanogepix

The primary tautomerism in Fosmanogepix is anticipated to occur at the 2-aminopyridine moiety, resulting in an equilibrium between the amino and imino forms. Understanding and controlling this equilibrium is vital during drug development and manufacturing.



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Caption: Proposed primary tautomeric equilibrium of Fosmanogepix.

Method 1: Rapid Gradient Separation on a C18 Stationary Phase

This method is optimized for rapid screening and high-throughput analysis, providing efficient separation of the two main tautomeric forms of Fosmanogepix within a short run time.

Experimental Protocol

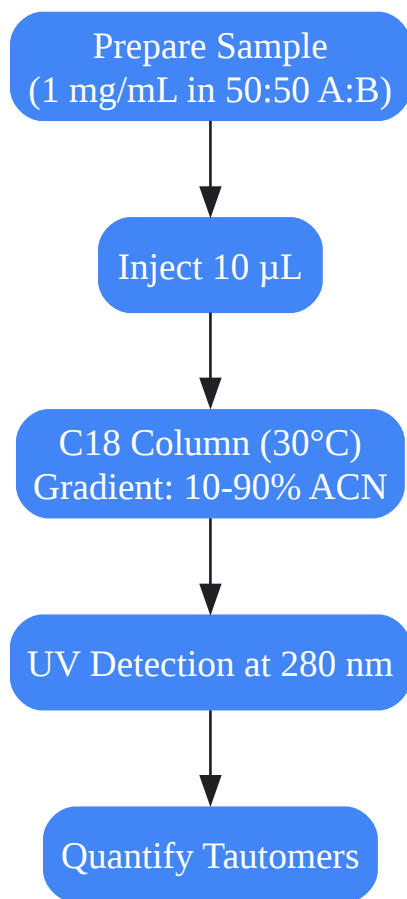
- Sample Preparation:
 - Accurately weigh and dissolve the Fosmanogepix sample in a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to achieve a final concentration of 1.0 mg/mL.
 - Vortex the solution until the sample is fully dissolved.
 - Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm particle size
 - Mobile Phase A: 0.1% (v/v) Formic Acid in Water
 - Mobile Phase B: Acetonitrile
 - Flow Rate: 1.0 mL/min

- Column Temperature: 30°C
- UV Detection: 280 nm
- Injection Volume: 10 µL
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	10
10.0	90
12.0	90
12.1	10

| 15.0 | 10 |

Workflow Diagram



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Caption: Experimental workflow for Method 1.

Method 2: High-Resolution Isocratic Separation on a Phenyl-Hexyl Stationary Phase

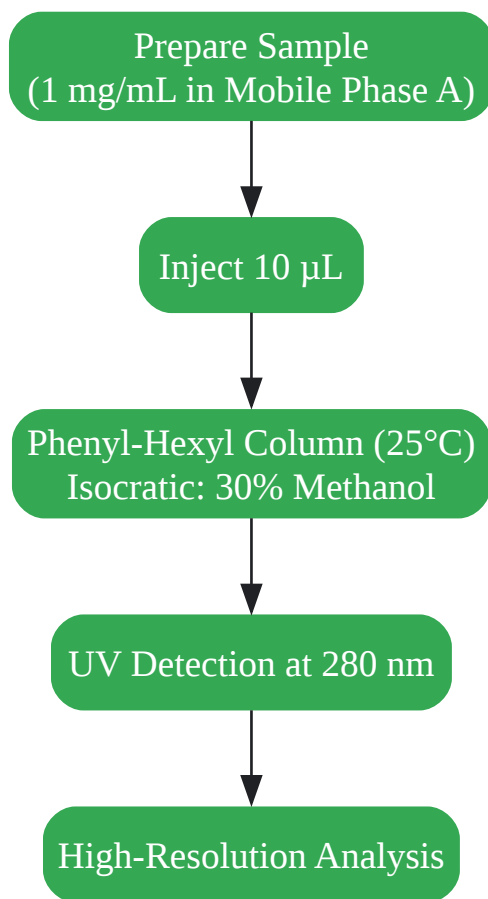
This method is designed to provide superior resolution between the Fosmanogepix tautomers, making it ideal for detailed characterization, stability studies, and the identification of closely eluting impurities.

Experimental Protocol

- Sample Preparation:
 - Accurately weigh and dissolve the Fosmanogepix sample in Mobile Phase A to achieve a final concentration of 1.0 mg/mL.

- Vortex the solution until the sample is fully dissolved.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Column: Phenyl-Hexyl, 4.6 x 250 mm, 3.5 µm particle size
 - Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.5 with Acetic Acid
 - Mobile Phase B: Methanol
 - Flow Rate: 0.8 mL/min
 - Column Temperature: 25°C
 - UV Detection: 280 nm
 - Injection Volume: 10 µL
 - Isocratic Conditions: 70% Mobile Phase A : 30% Mobile Phase B

Workflow Diagram



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Caption: Experimental workflow for Method 2.

Data Presentation and Method Comparison

The following table presents a summary of hypothetical, yet representative, quantitative data for the separation of the two primary Fosmanogepix tautomers using the described HPLC methods. This data is intended for comparative purposes to highlight the performance characteristics of each method.

Parameter	Method 1 (C18, Gradient)	Method 2 (Phenyl-Hexyl, Isocratic)
Tautomer 1 (Amino Form)		
Retention Time (min)	7.8	11.2
Peak Area (arbitrary units)	1,520,000	1,515,000
Tautomer 2 (Imino Form)		
Retention Time (min)	8.5	13.1
Peak Area (arbitrary units)	760,000	765,000
Resolution (Rs)	1.9	2.8
Total Run Time (min)	15	20

Conclusion

The two HPLC methods presented provide robust and reliable options for the separation and analysis of Fosmanogepix tautomers.

- Method 1 is highly suitable for rapid quality control and high-throughput environments where a fast turnaround time is essential.
- Method 2 offers enhanced resolution, making it the preferred choice for research, development, and stability testing, where a detailed understanding of the tautomeric profile and potential impurities is required.

The selection of the appropriate method should be based on the specific analytical needs of the laboratory. These protocols provide a comprehensive starting point for the successful chromatographic analysis of Fosmanogepix tautomers.

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